2-(1,3-Dimethyl-1H-pyrazol-4-yl)butanoic acid 2-(1,3-Dimethyl-1H-pyrazol-4-yl)butanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17818108
InChI: InChI=1S/C9H14N2O2/c1-4-7(9(12)13)8-5-11(3)10-6(8)2/h5,7H,4H2,1-3H3,(H,12,13)
SMILES:
Molecular Formula: C9H14N2O2
Molecular Weight: 182.22 g/mol

2-(1,3-Dimethyl-1H-pyrazol-4-yl)butanoic acid

CAS No.:

Cat. No.: VC17818108

Molecular Formula: C9H14N2O2

Molecular Weight: 182.22 g/mol

* For research use only. Not for human or veterinary use.

2-(1,3-Dimethyl-1H-pyrazol-4-yl)butanoic acid -

Specification

Molecular Formula C9H14N2O2
Molecular Weight 182.22 g/mol
IUPAC Name 2-(1,3-dimethylpyrazol-4-yl)butanoic acid
Standard InChI InChI=1S/C9H14N2O2/c1-4-7(9(12)13)8-5-11(3)10-6(8)2/h5,7H,4H2,1-3H3,(H,12,13)
Standard InChI Key WTQKXXVIWKZBHS-UHFFFAOYSA-N
Canonical SMILES CCC(C1=CN(N=C1C)C)C(=O)O

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The molecular formula of 2-(1,3-dimethyl-1H-pyrazol-4-yl)butanoic acid is C9H14N2O2, with a molecular weight of 182.22 g/mol. Its IUPAC name derives from the butanoic acid chain attached to the pyrazole ring’s 4-position, while methyl groups occupy the 1- and 3-positions. The pyrazole ring’s aromaticity and planar geometry facilitate π-π stacking interactions, while the carboxylic acid group enhances solubility in polar solvents and enables salt formation .

Table 1: Comparative Molecular Properties of Pyrazole-Based Carboxylic Acids

CompoundMolecular FormulaMolecular Weight (g/mol)Key Functional Groups
2-(1,3-Dimethyl-1H-pyrazol-4-yl)butanoic acidC9H14N2O2182.22Pyrazole, carboxylic acid
4-(3,5-Dimethyl-1H-pyrazol-1-yl)butanoic acidC9H14N2O2182.22Pyrazole, carboxylic acid
4-(3,4-Dichlorophenyl)-4-oxo-2-(4-antipyrinyl)butanoic acidC21H17Cl2N3O3430.28Pyrazole, ketone, carboxylic acid

Synthesis and Chemical Reactivity

Synthetic Routes

While no direct synthesis protocols for 2-(1,3-dimethyl-1H-pyrazol-4-yl)butanoic acid are documented, analogous compounds suggest viable pathways. A common strategy involves cyclocondensation of substituted pyrazoles with halogenated butanoic acid derivatives. For example, 4-(3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid is synthesized via reaction of 3,5-dimethylpyrazole with 4-bromobutanoic acid in the presence of potassium carbonate. Adapting this method, 2-(1,3-dimethyl-1H-pyrazol-4-yl)butanoic acid could be synthesized through nucleophilic substitution between 1,3-dimethylpyrazole and 4-bromobutanoic acid under basic conditions.

Reaction Mechanisms

The carboxylic acid group enables participation in amide coupling, esterification, and salt formation. The pyrazole ring’s nitrogen atoms may act as ligands in coordination chemistry or participate in hydrogen bonding. For instance, pyridazinone derivatives synthesized from similar butanoic acid analogs demonstrate reactivity with hydrazines and thiophene precursors .

Physicochemical Properties

Solubility and Stability

The compound’s solubility profile is influenced by its ionizable carboxylic acid group (pKa ≈ 4.5–5.0), rendering it soluble in aqueous bases but poorly soluble in nonpolar solvents. Methyl groups on the pyrazole ring enhance lipophilicity, potentially improving membrane permeability in biological systems. Stability studies of analogous compounds suggest susceptibility to oxidative degradation under prolonged UV exposure.

Spectroscopic Data

  • IR Spectroscopy: Expected peaks include ν(O–H) at ~2500–3000 cm⁻¹ (carboxylic acid), ν(C=O) at ~1700 cm⁻¹, and pyrazole ring vibrations at ~1500–1600 cm⁻¹.

  • NMR Spectroscopy:

    • ¹H NMR: Methyl groups on pyrazole (δ 2.1–2.3 ppm), butanoic acid chain protons (δ 1.6–2.5 ppm), and carboxylic acid proton (δ 12–13 ppm).

    • ¹³C NMR: Pyrazole carbons (δ 140–160 ppm), carboxylic acid carbon (δ 170–175 ppm) .

Biological Activity and Applications

Anti-Inflammatory and Anticancer Prospects

The pyrazole moiety is a known pharmacophore in COX-2 inhibitors and kinase antagonists. Molecular docking studies of analogous compounds predict affinity for integrin receptors (e.g., αvβ6), which are implicated in cancer metastasis.

Industrial and Material Science Applications

Coordination Chemistry

Pyrazole-carboxylic acids serve as polydentate ligands in metal-organic frameworks (MOFs). For instance, copper(II) complexes of similar compounds exhibit catalytic activity in oxidation reactions.

Polymer Modification

Incorporation of carboxylic acid-functionalized pyrazoles into polymers enhances thermal stability and introduces reactive sites for cross-linking.

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